molecular formula C8H6Br2Cl2N2 B3247491 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide CAS No. 1820686-45-0

3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B3247491
CAS No.: 1820686-45-0
M. Wt: 360.86 g/mol
InChI Key: NSIQCJVZSYLPNM-UHFFFAOYSA-N
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Description

3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide (molecular formula: C₇H₅Br₂Cl₂N₂, molecular weight: 312.39 g/mol) is a halogenated imidazopyridine derivative characterized by a bromine atom at position 3, a dichloromethyl group at position 2, and a hydrobromic acid counterion. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity in substitution and cross-coupling reactions. Its structural features, including the electron-withdrawing dichloromethyl group, influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

3-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2N2.BrH/c9-7-6(8(10)11)12-5-3-1-2-4-13(5)7;/h1-4,8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIQCJVZSYLPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820686-45-0
Record name Imidazo[1,2-a]pyridine, 3-bromo-2-(dichloromethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820686-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide involves several steps One common method includes the reaction of 2-aminopyridine with a brominating agent to introduce the bromine atom at the 3-position of the pyridine ringThe final step involves the formation of the hydrobromide salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide and analogous compounds:

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Solubility (aq.) Key Applications Synthesis Highlights References
3-Bromo-2-dichloromethyl-imidazo[...] HBr (1820686-45-0) 3-Br, 2-CCl₂, HBr counterion 312.39 Low Pharmaceutical intermediates Bromination under optimized conditions
6-Chloroimidazo[1,2-a]pyridine (6188-25-6) 6-Cl 152.58 Moderate CDK inhibitors, fluorescence probes Direct cyclization of 2-aminopyridine derivatives
8-Bromo-6-chloro-3-nitroimidazo[...] (N/A) 8-Br, 6-Cl, 3-NO₂ 340.47 Low Antitrypanosomal agents Nitration and halogenation steps
3-Bromo-6-chloro-2-trifluoromethyl[...] (1160474-82-7) 3-Br, 6-Cl, 2-CF₃ 299.48 Very Low Kinase inhibitors Pd-catalyzed cross-coupling
8-Bromo-2-(phenylsulfonylmethyl)[...] (N/A) 8-Br, 2-SO₂C₆H₅ 398.25 Moderate Solubility-enhanced antitrypanosomal leads Sulfinate substitution in DMSO

Key Observations:

Substituent Effects on Reactivity and Solubility :

  • The dichloromethyl group in the target compound enhances electrophilicity at position 2, facilitating nucleophilic substitutions. However, its hydrophobic nature reduces aqueous solubility compared to sulfonylmethyl derivatives (e.g., 8-bromo-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine) .
  • Trifluoromethyl-substituted analogs (e.g., 3-bromo-6-chloro-2-trifluoromethyl-imidazo[1,2-a]pyridine) exhibit even lower solubility due to increased lipophilicity .

Biological Activity: Nitro-substituted derivatives (e.g., 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) demonstrate potent antitrypanosomal activity but face challenges in bioavailability due to poor solubility . The absence of a dichloromethyl or nitro group in 6-chloroimidazo[1,2-a]pyridine results in moderate solubility and applications in kinase inhibition .

Synthetic Methodologies :

  • Bromination conditions (e.g., solvent, temperature) significantly impact yield and purity. For example, highlights optimized bromination using 2-phenylimidazo[1,2-a]pyridine hydrobromide to achieve high regioselectivity .
  • Sulfonylmethyl derivatives are synthesized via sulfinate substitution in DMSO, a method applicable to the target compound with modifications .

Biological Activity

3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide is a synthetic compound characterized by its unique molecular structure, which includes both bromine and chlorine substituents. Its molecular formula is C8H6Br2Cl2N2C_8H_6Br_2Cl_2N_2, and it is primarily utilized in medicinal chemistry and biological research. The compound's synthesis typically involves the reaction of 2-aminopyridine with brominating agents, followed by the formation of the hydrobromide salt. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential as an inhibitor of specific kinases, particularly in the context of cancer treatment. For instance, studies have indicated that imidazo[1,2-a]pyridine derivatives can act as inhibitors of FLT3 kinase in acute myeloid leukemia (AML), which is associated with poor patient outcomes when FLT3 mutations are present .

In Vitro Studies

In vitro evaluations have demonstrated that compounds related to this compound exhibit significant anti-tuberculosis (TB) activity. Research indicates that derivatives within this class can inhibit the growth of Mycobacterium tuberculosis by targeting specific pathways essential for bacterial survival .

Table 1: Summary of Biological Activities

Activity Target IC50 (nM) Reference
FLT3-ITD InhibitionFLT3 kinase4
Anti-TB ActivityMycobacterium tuberculosisN/A
VEGF-R2 InhibitionVEGF-R2N/A

Structure-Activity Relationship (SAR)

The structural modifications of imidazo[1,2-a]pyridine derivatives have been extensively studied to optimize their biological activities. For example, changes in the substitution pattern at various positions on the imidazopyridine ring significantly influence their potency against specific targets. Notably, compounds with smaller alkyl groups at certain positions have shown enhanced activity against tuberculosis strains compared to larger substituents .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable properties such as high plasma protein binding and acceptable metabolic stability. For instance, a recent study highlighted that certain derivatives maintained over 99% plasma protein binding in both human and mouse models, which is crucial for their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis (e.g., α-haloketone cyclization under microwave irradiation) significantly reduces reaction time (from hours to minutes) and improves yield (70–85%) by enabling uniform heating and suppressing side reactions . Alternatively, solution-phase synthesis using NaHCO₃ in ethanol at reflux achieves moderate yields (65%) but requires longer reaction times . Optimize solvent polarity (e.g., DMF vs. ethanol) and catalyst loading to balance reactivity and purity.

Q. How can NMR and IR spectroscopy resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Methodology : Use ¹H NMR to identify characteristic proton environments:

  • Imidazo[1,2-a]pyridine protons resonate at δ 7.2–8.5 ppm (aromatic region).
  • Hydrobromide counterions may broaden peaks due to hydrogen bonding .
  • IR spectra (KBr pellet) confirm C-Br stretches at 550–600 cm⁻¹ and N-H stretches (if present) at 3200–3400 cm⁻¹ . For ambiguous cases, combine with ¹³C NMR and HRMS to verify molecular formula and substitution patterns.

Advanced Research Questions

Q. How can researchers reconcile contradictory spectroscopic data (e.g., unexpected shifts or split signals) in structurally similar derivatives?

  • Methodology :

  • Solvent effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; polar solvents may stabilize charge-separated intermediates, altering chemical shifts .
  • Dynamic processes : Variable-temperature NMR can detect conformational equilibria (e.g., hindered rotation around C-N bonds).
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., intramolecular hydrogen bonds like O–H⋯N in hydrazone derivatives ).

Q. What strategies optimize regioselective functionalization of the imidazo[1,2-a]pyridine core for biological activity studies?

  • Methodology :

  • Electrophilic substitution : Bromine at position 3 directs further substitution to position 2 or 6 due to electron-withdrawing effects .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable C–C bond formation at brominated sites (Pd catalysis, 80–90°C) .
  • Hydrazide functionalization : Condense with aldehydes (e.g., 4-diethylamino-2-hydroxybenzaldehyde) to generate Schiff bases with enhanced antimicrobial activity .

Q. How can computational methods streamline reaction design for novel derivatives?

  • Methodology :

  • Reaction path searching : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., cyclization barriers in microwave vs. thermal conditions) .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures for new derivatives.

Q. What experimental approaches validate hypothesized reaction mechanisms (e.g., radical vs. ionic pathways)?

  • Methodology :

  • Radical traps : Add TEMPO to suppress radical intermediates; observe yield reduction or side-product formation.
  • Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates to infer transition-state bonding changes.
  • Mass spectrometry : Detect transient intermediates via in-situ ESI-MS (e.g., bromonium ion formation in electrophilic bromination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide
Reactant of Route 2
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide

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